n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine
Description
n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine is a heterocyclic compound featuring a thiadiazole core substituted with a methyl group at position 4 and a hydroxy-carboxamidine moiety at position 3. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N'-hydroxy-4-methylthiadiazole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(5)7-9)10-8-6-2/h9H,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHLNVITGSTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiocarbamoyl Amidoximes
A widely employed method involves the cyclization of thiocarbamoyl amidoximes. For example, 4-methyl-thiocarbamoyl amidoxime undergoes cyclization in the presence of phosphorus pentasulfide (PS) or Lawesson’s reagent to form the 1,2,3-thiadiazole ring.
Reaction Scheme :
Key Findings :
Nitrile-to-Carboxamidine Conversion
This two-step approach starts with 4-methyl-1,2,3-thiadiazole-5-carbonitrile , followed by conversion of the nitrile group to carboxamidine via hydroxylamine hydrochloride (NHOH·HCl) under acidic conditions.
Reaction Steps :
-
Nitrile synthesis : Cyclization of methyl dithiocarbazate with chloroacetonitrile yields 4-methyl-1,2,3-thiadiazole-5-carbonitrile (85% yield).
-
Carboxamidine formation :
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 60°C | 72 |
| Reaction Time | 8 hours | - |
| NHOH·HCl Equiv | 2.5 | - |
Challenges :
Direct Cyclization Using α-Diazo Ketones (Hurd-Mori Reaction)
The Hurd-Mori reaction enables one-pot synthesis by reacting α-diazo ketones with elemental sulfur. For example, methyl diazoacetoacetate reacts with sulfur to form the thiadiazole ring, followed by amidine functionalization.
Reaction Pathway :
Performance Metrics :
Post-Functionalization of Pre-Formed Thiadiazoles
A modular approach involves synthesizing 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and converting it to the carboxamidine via mixed carbonic anhydride intermediates.
Procedure :
-
Acid chloride formation :
-
Amidine coupling :
Critical Parameters :
| Reagent | Role | Impact on Yield |
|---|---|---|
| EDCl | Coupling agent | +20% |
| HOBt | Catalyst | Prevents racemization |
Comparative Analysis of Methods
Table 1 : Efficiency and scalability of synthetic routes.
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Thiocarbamoyl Amidoxime | 65–78 | 90–95 | Moderate | Fewer steps |
| Nitrile Conversion | 70–72 | 85–88 | High | Commercially available nitrile |
| Hurd-Mori Reaction | 55–60 | 80–82 | Low | One-pot synthesis |
| Post-Functionalization | 60–65 | 88–90 | High | Modularity |
Key Observations :
-
The nitrile conversion method offers the best balance of yield and scalability.
-
Post-functionalization is preferred for introducing diverse substituents.
Challenges and Optimization Strategies
Hydroxyl Group Stability
The N-hydroxy group is prone to oxidation under basic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising antimycobacterial properties, particularly against Mycobacterium tuberculosis. For instance, the compound with a 4-methyl-1,2,3-thiadiazole moiety has shown high efficacy with minimum inhibitory concentrations (MICs) comparable to established drugs like isoniazid.
Case Study: Antimycobacterial Derivatives
- Compound 3d : Exhibited an MIC of 0.0730 µM against M. tuberculosis H37Rv with minimal cytotoxicity (selectivity index SI > 1979) .
- Compound 5k : Demonstrated similar activity with an MIC of 0.0716 µM, indicating its potential as a lead compound for further development .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. The ability to inhibit cancer cell proliferation while maintaining selectivity for cancerous over normal cells is a key focus.
Anticancer Activity Overview
- Cytotoxicity : Various thiadiazole derivatives have shown IC50 values ranging from low micromolar concentrations against different cancer cell lines. For example, some derivatives demonstrated IC50 values as low as 0.794 µM against breast cancer cells .
- Mechanism of Action : The compounds are believed to induce apoptosis in cancer cells without affecting normal cells significantly, making them attractive candidates for further research .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. Thiadiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and α-glycosidase.
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : Some thiadiazole derivatives have exhibited significant inhibition of this enzyme, which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .
- α-Glycosidase Inhibition : The inhibition of this enzyme is relevant for diabetes management, as it plays a role in carbohydrate metabolism .
Summary of Biological Activities
The following table summarizes the biological activities and corresponding findings related to n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine and its derivatives:
Mechanism of Action
The mechanism of action of compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiadiazole and thiazole derivatives exhibit potent antitumor activity, with IC₅₀ values in the low µM range .
Physicochemical and Pharmacokinetic Properties
- Rotatable Bonds : The rigid thiadiazole core minimizes rotatable bonds, favoring bioavailability if PSA is optimized .
- Lipophilicity : The methyl group may enhance membrane permeability, but the hydroxy-carboxamidine could counteract this by increasing hydrophilicity.
Structure-Activity Relationships (SAR)
- Substituent Position : Methyl at position 4 (as in the target compound) may sterically hinder interactions compared to triazolyl substituents at position 5 (e.g., 9b ) .
- Electron-Withdrawing Groups : The hydroxy-carboxamidine may act as an electron-withdrawing group, altering electron density on the thiadiazole ring and affecting binding to targets like β-lactamases .
Biological Activity
n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the hydroxyl group at the nitrogen position enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism involves the inhibition of bacterial enzyme activity, disrupting essential biochemical pathways necessary for bacterial growth and survival.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Bacillus subtilis | 0.8 µg/mL | |
| Escherichia coli | 1.0 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer effects. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis | |
| HeLa (Cervical) | 8.3 | Disruption of mitochondrial function | |
| A549 (Lung) | 12.0 | Activation of caspase pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and proliferation.
- Apoptosis Induction : It triggers programmed cell death in cancer cells through mitochondrial disruption.
- Cell Cycle Arrest : Studies show that treatment with this compound results in cell cycle arrest at the G0/G1 phase in cancer cells .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that this compound significantly inhibited the growth of various bacterial strains, with a focus on its application in treating infections caused by resistant bacteria.
- Anticancer Research : In a study involving human cancer cell lines, this compound exhibited potent anticancer activity comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
